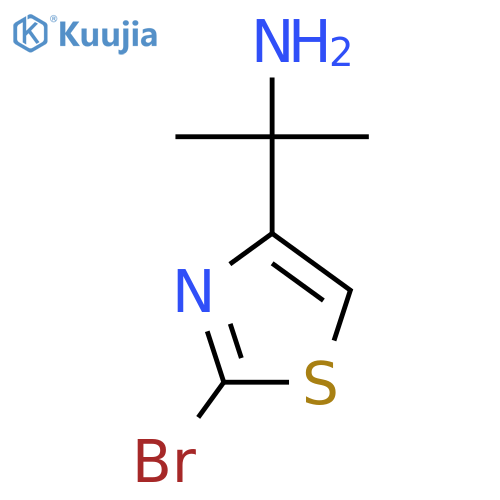Cas no 1892641-16-5 (2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine)

2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine
- 1892641-16-5
- EN300-1925743
-
- インチ: 1S/C6H9BrN2S/c1-6(2,8)4-3-10-5(7)9-4/h3H,8H2,1-2H3
- InChIKey: ZGUREUSVNRBIDI-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)C(C)(C)N
計算された属性
- せいみつぶんしりょう: 219.96698g/mol
- どういたいしつりょう: 219.96698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 67.2Ų
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925743-0.5g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-0.25g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-0.1g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-1.0g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1925743-10g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 10g |
$5897.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-1g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-10.0g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1925743-2.5g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1925743-5.0g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1925743-0.05g |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine |
1892641-16-5 | 0.05g |
$1152.0 | 2023-09-17 |
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Wei Chen Nanoscale, 2015,7, 6957-6990
2-(2-bromo-1,3-thiazol-4-yl)propan-2-amineに関する追加情報
Research Brief on 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine (CAS: 1892641-16-5): Recent Advances and Applications
The compound 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine (CAS: 1892641-16-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative exhibits unique structural and functional properties, making it a promising candidate for various therapeutic and diagnostic applications. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most notable advancements involves the use of 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine as a building block in the synthesis of targeted kinase inhibitors. Researchers have demonstrated its efficacy in modulating specific signaling pathways implicated in cancer and inflammatory diseases. The bromo-thiazole moiety serves as a critical pharmacophore, enabling selective interactions with target proteins. Recent preclinical studies have shown promising results in inhibiting aberrant kinase activity, suggesting potential applications in oncology therapeutics.
In addition to its role in kinase inhibition, this compound has been investigated for its antimicrobial properties. The thiazole ring, a common feature in many antibiotics, contributes to its ability to disrupt bacterial cell wall synthesis. Recent in vitro studies have reported significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for next-generation antibiotics. The bromine substituent further enhances its reactivity, facilitating derivatization for structure-activity relationship (SAR) studies.
Another emerging application of 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine is in the field of chemical proteomics. Researchers have utilized this compound as a probe to identify and characterize novel drug targets. By incorporating bioorthogonal handles, such as azide or alkyne groups, scientists have been able to perform click chemistry-based labeling of target proteins, enabling high-throughput screening and target identification. This approach has provided valuable insights into the molecular mechanisms underlying various diseases.
Recent synthetic methodologies have also focused on optimizing the production of 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine to improve yield and purity. Advances in catalytic systems and green chemistry approaches have reduced the reliance on hazardous reagents, making the synthesis more environmentally friendly. These improvements are critical for scaling up production to meet the demands of preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further optimization and in vivo studies. However, the compound's versatility and demonstrated biological activity make it a valuable tool for drug discovery and development.
In conclusion, 2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine (CAS: 1892641-16-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial activity to chemical proteomics, underscoring its potential to contribute to the development of novel therapeutics. Continued research and optimization will be essential to fully realize its clinical potential.
1892641-16-5 (2-(2-bromo-1,3-thiazol-4-yl)propan-2-amine) 関連製品
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)
- 2228739-96-4(5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 89226-50-6(Manidipine)
- 2138057-66-4(2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))
- 63122-37-2(N-(prop-2-en-1-yl)thiophene-2-carboxamide)




